Ethyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoate
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Overview
Description
Ethyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoate is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrimidine, and benzoate. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Pyrimidine Ring Construction: The pyrimidine ring is introduced via condensation reactions with suitable amines and carbonyl compounds.
Furyl Substitution: The furyl group is attached through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It is used in studies investigating its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoate can be compared with other similar compounds, such as:
- Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate : Contains a similar benzothiophene-pyrimidine core but with different substituents.
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Features a tetrahydropyrimidine ring with different functional groups.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar in structure but with a quinoline core instead of benzothiophene.
These comparisons highlight the uniqueness of Ethyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro1
Properties
Molecular Formula |
C23H20N2O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 4-[5-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate |
InChI |
InChI=1S/C23H20N2O4S/c1-2-28-23(27)14-9-7-13(8-10-14)16-11-12-17(29-16)20-24-21(26)19-15-5-3-4-6-18(15)30-22(19)25-20/h7-12H,2-6H2,1H3,(H,24,25,26) |
InChI Key |
PSRBCVFZJRAUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 |
Origin of Product |
United States |
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